molecular formula C46H39N4O4P B1511437 (S,S,S)-DiazaPhos-PPE CAS No. 615538-63-1

(S,S,S)-DiazaPhos-PPE

Cat. No.: B1511437
CAS No.: 615538-63-1
M. Wt: 742.8 g/mol
InChI Key: XLHCPIVFAWUOET-OQGDIVOVSA-N
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Description

2,2’-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} is a complex organic compound with a unique structure that includes a diazaphospholo-phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} involves multiple steps. The starting materials typically include phenylhydrazine and benzaldehyde derivatives, which undergo a series of condensation and cyclization reactions to form the diazaphospholo-phthalazine core. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

2,2’-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It might be used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism by which 2,2’-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other interactions. The pathways involved could be related to signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} apart is its unique diazaphospholo-phthalazine core, which provides distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research areas.

Properties

IUPAC Name

2-[(3S)-5,10-dioxo-2-phenyl-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H39N4O4P/c1-30(32-18-6-3-7-19-32)47-41(51)35-24-12-16-28-39(35)45-49-43(53)37-26-14-15-27-38(37)44(54)50(49)46(55(45)34-22-10-5-11-23-34)40-29-17-13-25-36(40)42(52)48-31(2)33-20-8-4-9-21-33/h3-31,45-46H,1-2H3,(H,47,51)(H,48,52)/t30-,31-,45-,46?,55?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHCPIVFAWUOET-OQGDIVOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3N4C(=O)C5=CC=CC=C5C(=O)N4C(P3C6=CC=CC=C6)C7=CC=CC=C7C(=O)NC(C)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[C@H]3N4C(=O)C5=CC=CC=C5C(=O)N4C(P3C6=CC=CC=C6)C7=CC=CC=C7C(=O)N[C@@H](C)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H39N4O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746206
Record name 2,2'-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615538-63-1
Record name 2,2'-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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